methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate
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Overview
Description
“Methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate” is a chemical compound with the molecular formula C11H12O3 . The IUPAC name for this compound is methyl (2E)-3- (4-methoxyphenyl)-2-propenoate .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.21 . It is a solid substance . The melting point is 66-68℃, the boiling point is 282℃, and the density is 1.07 . It is slightly soluble in dichloromethane, chloroform, and ethyl acetate .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural characterization of related compounds, demonstrating their potential in the field of material science and chemistry. For instance, studies have focused on the synthesis of novel compounds with potential antimicrobial properties and their structural elucidation using various spectroscopic techniques and computational approaches. Such compounds have been analyzed for their nonlinear optical activity, indicating their utility in material science applications (Murugavel et al., 2016).
Biological Activities
Some derivatives have shown promise in biological applications, such as exhibiting antimicrobial activity against various bacterial and fungal pathogens. This highlights their potential as antimicrobial agents. Additionally, molecular docking studies suggest these compounds might inhibit key proteins involved in bacterial resistance, such as penicillin-binding proteins, indicating a potential application in combating antibiotic resistance (Murugavel et al., 2016).
Material Science and Liquid Crystalline Phases
Another area of application involves the design and synthesis of compounds leading to the development of novel liquid crystalline phases. These studies contribute to the understanding and expansion of materials with specific mesomorphic properties, which can be vital in the development of advanced materials for electronic displays and other technologies (Balagurusamy et al., 1997).
Computational and Theoretical Studies
Computational studies have provided insights into the chemical reactivity, stability, and interaction mechanisms of these compounds. Through detailed computational analysis, researchers can predict properties such as drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), which are crucial for the development of new pharmaceuticals (Murugavel et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[(E)-3-methoxy-3-oxoprop-1-enyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-9-3-5-10(6-4-9)12(14)16-8-7-11(13)15-2/h3-8H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHUEOFNAYHPNR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate |
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